molecular formula C12H28BrN B1601342 1-Dodecanamine, hydrobromide CAS No. 26204-55-7

1-Dodecanamine, hydrobromide

Cat. No. B1601342
CAS RN: 26204-55-7
M. Wt: 266.26 g/mol
InChI Key: VZXFEELLBDNLAL-UHFFFAOYSA-N
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Description

1-Dodecanamine, hydrobromide, also known as n-Dodecylammonium bromide, is a chemical compound with the empirical formula C12H28BrN . It is often used in laboratory settings and for the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of 1-Dodecanamine, hydrobromide consists of a long carbon chain (dodecyl) attached to an amine group (NH2), and a hydrobromide ion . The molecular weight of this compound is 266.26 g/mol .


Physical And Chemical Properties Analysis

1-Dodecanamine, hydrobromide is a white powder . It has a boiling point of 521.2 K and a melting point of approximately 301 K . The compound is combustible .

Scientific Research Applications

Electrochemical Impedance Spectroscopy

One application of compounds similar to 1-Dodecanamine, hydrobromide is in the field of electrochemical impedance spectroscopy. Research has demonstrated the use of this technique to infer conductivity, permittivity, and differential double-layer capacitance of solutions doped with related compounds. This approach provides insights into the charge carrier concentration and the mobility and hydrodynamic diameters of charged micelles, which is crucial for understanding electrochemical systems and designing better electrolytes and separators for batteries and capacitors (Yezer et al., 2015).

Interfacial Tension Studies

The interfacial tension (IFT) of solutions containing N,N-Dialkyl amides, a class of compounds that includes 1-Dodecanamine, hydrobromide, has been studied against water and nitric acid. This research is significant for understanding the interactions at the interface of organic and aqueous phases, which has implications in processes such as solvent extraction and emulsion stabilization. The findings indicate that the structure of the amide, such as branching and carbon chain length, significantly impacts the IFT values (Vidyalakshmi et al., 2003).

Corrosion Inhibition

Research on compounds structurally related to 1-Dodecanamine, hydrobromide has shown potential in corrosion inhibition. A novel cationic surfactant based on this compound demonstrated effective corrosion inhibiting properties against carbon steel in acidic solutions, commonly encountered in industrial processes. The study suggests that such compounds can act as mixed inhibitors, offering a protective mechanism against metal degradation (Hegazy et al., 2013).

Pervaporation Membrane Modification

In the field of separation technology, 1-Dodecanamine, hydrobromide-related compounds have been explored as modifiers in pervaporation membranes to enhance the removal efficiency of ethanol from aqueous solutions. The modification aims to improve the membrane's selectivity and flux, demonstrating the potential of such compounds in tailoring membrane properties for specific separation challenges (León & Fontalvo, 2019).

Corrosion Inhibition in Oil and Gas Wells

Novel cationic surfactants, related to 1-Dodecanamine, hydrobromide, have been evaluated for their efficiency as corrosion inhibitors in carbon steel pipelines used in oil and gas wells. These surfactants showed promising results in protecting metal surfaces, indicating their potential application in preventing pipeline corrosion in harsh environments (Hegazy et al., 2016).

Nanomaterial Synthesis

The controlled synthesis of nanomaterials, such as carbon-coated FeS nanosheets, has utilized 1-Dodecanamine, hydrobromide-related compounds as surfactants. These nanosheets exhibit excellent Li storage properties, highlighting the role of such surfactants in directing the growth of nanostructures with potential applications in energy storage devices (Xu et al., 2012).

Safety And Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if needed, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is not classified as a hazardous substance or mixture .

Future Directions

1-Dodecanamine, hydrobromide has been mentioned in the context of solar cell applications . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells . This suggests that there may be potential for this compound in the development of new energy technologies.

properties

IUPAC Name

dodecan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXFEELLBDNLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483448
Record name 1-Dodecanamine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecanamine, hydrobromide

CAS RN

26204-55-7
Record name 1-Dodecanamine, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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